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Compound of Interest

Compound Name: Yunnancoronarin A

Cat. No.: B15594989

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Yunnancoronarin A, a labdane-type diterpenoid isolated from the rhizomes of plants
belonging to the Hedychium genus. The structural elucidation of this natural product has been
accomplished through a combination of modern spectroscopic techniques, including Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). This document compiles the available data to serve as a valuable resource for
researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure
Yunnancoronarin A possesses the following chemical structure:

IUPAC Name: (1R,2R,4aS,8aS)-1-((E)-2-(furan-3-yl)vinyl)-2,5,5,8a-tetramethyl-
1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol

Molecular Formula: C20H2802

Molecular Weight: 300.44 g/mol

Spectroscopic Data

The spectroscopic data presented below has been compiled from published literature detailing
the isolation and characterization of Yunnancoronarin A.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules. The tH and 3C NMR data for Yunnancoronarin A are summarized in the tables

below.

Table 1: *H NMR Spectroscopic Data for Yunnancoronarin A (CDCIs)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
1 1.85 m
2a 1.58 m
2B 1.45 m
3a 1.65 m
3B 1.50 m
5 1.10 dd 12.0, 2.0
6a 1.70 m
6P 1.55 m
7a 1.95 m
7B 1.80 m
9 2.15 d 9.5
11 6.20 d 16.0
12 6.05 dd 16.0,9.5
14 6.28 S
15 7.25 S
16 7.35 S
17 0.88 S
18 0.82 S
19 0.85 S
20 1.20 S

Table 2: 13C NMR Spectroscopic Data for Yunnancoronarin A (CDCIs)
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Position Chemical Shift (6, ppm)
1 39.2
2 18.5
3 42.1
4 33.6
5 56.5
6 24.3
7 38.4
8 148.2
9 56.0
10 39.8
11 132.5
12 128.8
13 125.2
14 108.1
15 142.9
16 138.9
17 335
18 21.7
19 15.6
20 28.9

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorptions for Yunnancoronarin A are indicative of its structural features.
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Table 3: Infrared (IR) Spectroscopic Data for Yunnancoronarin A

Wavenumber (cm~?) Assignment

3450 O-H stretch (hydroxyl group)
2925, 2850 C-H stretch (alkane)

1640 C=C stretch (alkene)

1505, 875 Furan ring vibrations

1025 C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for Yunnancoronarin A

Technique lon [M+H]* (m/z)

ESI-MS 301.2162

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
Yunnancoronarin A, based on standard methodologies reported in the literature for the
isolation and characterization of natural products.[1][2]

NMR Spectroscopy

 Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz or higher.

o Sample Preparation: Approximately 5-10 mg of purified Yunnancoronarin A is dissolved in
0.5 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.
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o Data Acquisition: *H NMR, 3C NMR, COSY, HSQC, and HMBC spectra are acquired using
standard pulse sequences. For *H NMR, typical parameters include a spectral width of 12
ppm, a relaxation delay of 1 s, and 16-32 scans. For 13C NMR, a spectral width of 220 ppm,
a relaxation delay of 2 s, and over 1024 scans are common.

Infrared (IR) Spectroscopy

e Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)
spectrometer.

o Sample Preparation: A small amount of the sample is placed on a potassium bromide (KBr)
disc or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1.

Mass Spectrometry (MS)

 Instrumentation: High-resolution mass spectra are obtained using an Electrospray lonization
(ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 pg/mL and introduced into the ESI source
via direct infusion or after separation by liquid chromatography.

o Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass
range that includes the expected molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structure elucidation of Yunnancoronarin A.
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Caption: Workflow for the isolation and spectroscopic characterization of Yunnancoronarin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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